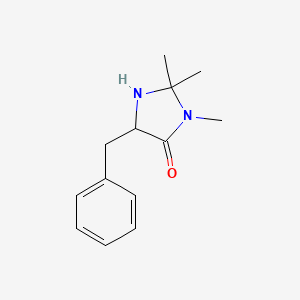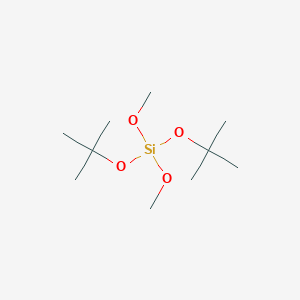
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
説明
2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid is a synthetic intermediate . It has a molecular formula of C8H8N2O6 and a molecular weight of 228.16 g/mol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid consists of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions, a nitro group at the 5 position, and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
The nitropyridines, including 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .科学的研究の応用
Electrophilic Substitution Reactions
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid's derivatives are involved in various electrophilic substitution reactions. One study explores the kinetics of nitration in substituted pyridines, which is a critical step in synthesizing various heterocyclic compounds with potential applications in pharmaceuticals and other industries (Johnson, Katritzky, & Viney, 1967).
Electroorganic Synthesis
In electroorganic chemistry, derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid can be utilized in the synthesis of other compounds. For example, the electrochemical carboxylation of related compounds at a cathode surface is an innovative method to produce valuable intermediates for further chemical transformations (Raju, Mohan, & Reddy, 2003).
Hydrogen Bonding Studies
Compounds related to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid have been used to study hydrogen bonding interactions, which are fundamental in understanding molecular structures and interactions. Such studies are vital in crystallography and material science (Glidewell, Low, Melguizo, & Quesada, 2003).
Anticoccidial Agents Synthesis
The derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid have been explored for synthesizing anticoccidial agents. These are compounds used to treat coccidiosis, a parasitic disease in poultry and livestock (Morisawa, Kataoka, & Kitano, 1977).
Material Science Applications
In material science, related compounds of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid are used in studying the formation of certain crystalline structures and their properties. This is crucial for developing new materials with specific characteristics (Ma & Zhu, 2008).
Photolabile Protecting Groups
Derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid can act as photolabile protecting groups. These are used in organic synthesis to protect reactive functional groups from undesirable reactions and can be removed by light (Russell et al., 2010).
Biochemical Research
In the field of biochemistry, the structural and reactivity studies of compounds related to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid help understand biochemical processes. This includes understanding enzyme mechanisms and designing enzyme inhibitors (Komor et al., 2012).
Catalysis and Green Chemistry
Derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid are also significant in catalysis and green chemistry. Studies explore their use in selective oxidations using environmentally friendly methods (Fraga-Dubreuil et al., 2007).
Safety and Hazards
特性
IUPAC Name |
2,6-dimethoxy-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSFUSFJMIGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698198 | |
| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |
CAS RN |
685879-38-3 | |
| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)
![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)





![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)
